21-Dehydrocortisone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 21-Dehydrocortisone can be synthesized from cortisone through an oxidation process. The 21-hydroxy group of cortisone is oxidized to form the corresponding aldehyde, resulting in this compound . This reaction typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves biotransformation processes using microbial strains. For example, certain strains of Rhodococcus can catalyze the Δ1-dehydrogenation and C20 reduction of cortisone to produce this compound . This method is preferred due to its efficiency and the ability to produce high yields with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 21-Dehydrocortisone undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The steroid nucleus can undergo substitution reactions at various positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted steroids.
Scientific Research Applications
21-Dehydrocortisone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other corticosteroids and steroid-based drugs.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and immunosuppressive treatments.
Industry: Utilized in the production of pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 21-Dehydrocortisone involves its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates gene expression, leading to anti-inflammatory and immunosuppressive effects . The compound decreases vasodilation and capillary permeability, reducing leukocyte migration to sites of inflammation .
Comparison with Similar Compounds
Cortisone: The parent compound of 21-Dehydrocortisone, with a hydroxyl group at the 21-position.
Hydrocortisone: Another corticosteroid with similar anti-inflammatory properties but with a hydroxyl group at the 21-position.
Prednisone: A synthetic corticosteroid with a similar structure but with additional modifications that enhance its potency.
Uniqueness: this compound is unique due to the presence of an aldehyde group at the 21-position, which imparts distinct chemical reactivity and biological activity compared to its parent compound, cortisone .
Properties
IUPAC Name |
2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,11,14-15,18,26H,3-8,10H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLICGGNASJAQR-ZPOLXVRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)C=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)C=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80317966 | |
Record name | NSC323237 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80317966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16574-04-2 | |
Record name | NSC323237 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=323237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC323237 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80317966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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